![molecular formula C13H10N2O2 B1310380 2-phenyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one CAS No. 24675-93-2](/img/structure/B1310380.png)
2-phenyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “2-phenyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one”, there are related studies on the synthesis of similar compounds. For instance, a series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b] indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group . Another study reported a convenient and efficient method for the TFA-catalyzed synthesis of 3-aryl-2H-benzo [b] [1,4]oxazin-2-ones via a tandem reaction of benzo [d]oxazoles with 2-oxo-2-arylacetic acids .Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
The compound has been utilized in the development of full-color fluorescent materials for high-performance OLEDs. Its ability to exhibit a wide range of emissions across the visible spectrum makes it a valuable component in creating cost-effective multicolor displays .
Anticancer Research
Derivatives of this compound have shown promising results in anticancer studies . They have been designed and synthesized with modifications to enhance antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7 .
Chemical Synthesis
This compound serves as a precursor in the synthesis of quinazolinbenzoxazine derivatives . These derivatives have diverse applications, including medicinal chemistry and material science .
Anti-Inflammatory Agents
Research indicates potential for this compound to be used in the development of anti-inflammatory agents . Its structural framework allows for modifications that can target specific inflammatory pathways .
Pharmacophore Development
The compound’s structure is considered a pharmacophore in some antitumor drugs. It can be used as a building block in the design of new drugs with enhanced efficacy and specificity .
Molecular Docking Studies
The compound and its derivatives are used in molecular docking studies to understand the interaction with biological targets. This is crucial in drug design and discovery processes, where binding affinities and orientations are analyzed .
properties
IUPAC Name |
2-phenyl-4H-pyrido[3,2-b][1,4]oxazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c16-13-11(9-5-2-1-3-6-9)17-10-7-4-8-14-12(10)15-13/h1-8,11H,(H,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRBATJQPYIJHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)NC3=C(O2)C=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60425093 |
Source
|
Record name | 2-phenyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60425093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
24675-93-2 |
Source
|
Record name | 2-phenyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60425093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.